

# spectroscopic data of 2-Fluorophenylacetonitrile (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluorophenylacetonitrile

Cat. No.: B044652

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **2-Fluorophenylacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorophenylacetonitrile** (CAS 326-62-5), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

## Compound Information

IUPAC Name: 2-(2-fluorophenyl)acetonitrile[1]

Synonyms: 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[1][2][3][4][5]

Molecular Formula: C<sub>8</sub>H<sub>6</sub>FN[1][3]

Molecular Weight: 135.14 g/mol [1][3]

Chemical Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[\[6\]](#)[\[7\]](#)

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information about the different types of protons in a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Fluorophenylacetonitrile**

Chemical Shift (δ) ppm	Description
7.413	Aromatic Proton
7.318	Aromatic Proton
7.163	Aromatic Proton
7.077	Aromatic Proton
3.734	Methylene Protons (-CH <sub>2</sub> )

Data sourced from a spectrum run in CDCl<sub>3</sub> at 400 MHz.[\[2\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Fluorophenylacetonitrile**

Chemical Shift ( $\delta$ ) ppm
162.3 (d, J=246.9 Hz)
131.5 (d, J=8.3 Hz)
129.5 (d, J=3.7 Hz)
124.9 (d, J=3.7 Hz)
117.2
115.8 (d, J=21.2 Hz)
115.5 (d, J=15.9 Hz)
17.5

Note: The assignments of specific carbons were not explicitly provided in the source data. The values are reported from a spectrum run in  $\text{CDCl}_3$ .<sup>[8]</sup>

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:<sup>[6][9]</sup>

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Fluorophenylacetonitrile** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point for the chemical shifts ( $\delta = 0$  ppm).
- Transfer to NMR Tube: Filter the solution into a clean NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Optimization of instrument-specific parameters may be required.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[10][11]</sup>

## IR Data

The IR spectrum of **2-Fluorophenylacetonitrile** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **2-Fluorophenylacetonitrile**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2250	C≡N (Nitrile) stretch
~1600-1450	C=C Aromatic ring stretch
~1250	C-F stretch
~750	C-H Aromatic out-of-plane bend

Note: Specific peak values can be found on spectral databases such as SpectraBase.[\[1\]](#)

## Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra.  
[\[1\]](#)

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Spectrum: Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of liquid **2-Fluorophenylacetonitrile** directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press and collect the infrared spectrum of the sample.
- Cleaning: Clean the ATR crystal thoroughly after the measurement.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[12\]](#)

[\[13\]](#)[\[14\]](#)

## Mass Spectrometry Data

The mass spectrum of **2-Fluorophenylacetonitrile** shows the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for **2-Fluorophenylacetonitrile**

m/z	Relative Intensity (%)	Putative Fragment
135.0	100.0	$[M]^+$ (Molecular Ion)
134.0	45.4	$[M-H]^+$
115.0	17.6	$[M-HF]^+$ or $[C_8H_5N]^+$
108.0	46.0	$[M-HCN]^+$
107.0	26.6	$[C_7H_4F]^+$

Data obtained via electron ionization (EI) at 75 eV.[\[8\]](#)

## Experimental Protocol for Mass Spectrometry (Electron Ionization)

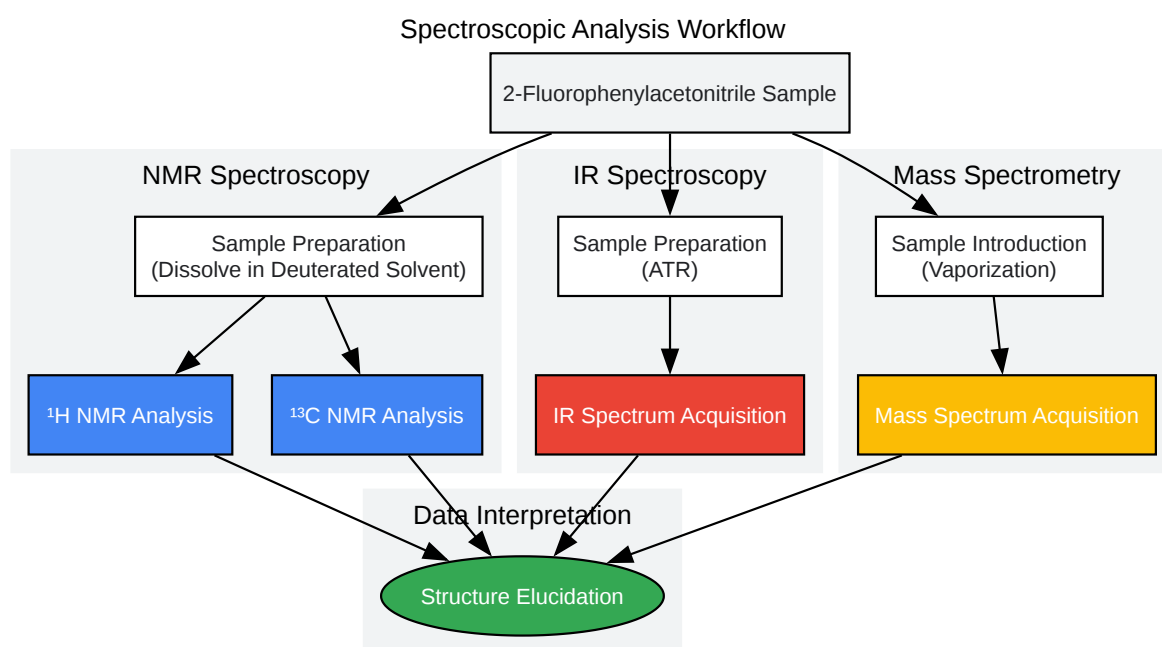
A general procedure for obtaining an EI mass spectrum is as follows:[\[12\]](#)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-Fluorophenylacetonitrile**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of an organic compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzeneacetonitrile, 2-fluoro- | C<sub>8</sub>H<sub>6</sub>FN | CID 67592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorobenzyl cyanide(326-62-5) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-フルオロフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Fluorophenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. 2-Fluorobenzyl cyanide(326-62-5) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 9. web.mit.edu [web.mit.edu]
- 10. amherst.edu [amherst.edu]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [spectroscopic data of 2-Fluorophenylacetonitrile (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044652#spectroscopic-data-of-2-fluorophenylacetonitrile-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)